molecular formula C18H15NO2S B11330553 N-(3,5-dimethylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide

N-(3,5-dimethylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide

Cat. No.: B11330553
M. Wt: 309.4 g/mol
InChI Key: DOJRFQQYQGLKCI-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide is a complex organic compound that belongs to the class of isothiochromenes. This compound is characterized by the presence of a 3,5-dimethylphenyl group attached to an isothiochromene core, which is further functionalized with a carboxamide group. The unique structure of this compound makes it an interesting subject of study in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide typically involves the reaction of 3,5-dimethylphenylamine with an appropriate isothiochromene derivative. One common method involves the use of ethyl acetoacetate as a starting material, which undergoes cyclization and subsequent functionalization to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times to facilitate the cyclization and functionalization processes. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups onto the aromatic ring .

Scientific Research Applications

N-(3,5-dimethylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H15NO2S

Molecular Weight

309.4 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-1-oxoisothiochromene-3-carboxamide

InChI

InChI=1S/C18H15NO2S/c1-11-7-12(2)9-14(8-11)19-17(20)16-10-13-5-3-4-6-15(13)18(21)22-16/h3-10H,1-2H3,(H,19,20)

InChI Key

DOJRFQQYQGLKCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC3=CC=CC=C3C(=O)S2)C

Origin of Product

United States

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